Melamine cyanurate

Vue d'ensemble

Description

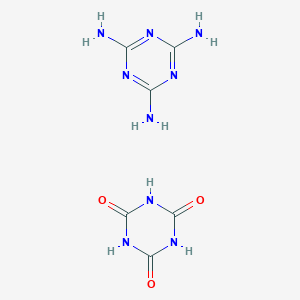

. This compound is not a salt despite its non-systematic name. It is held together by an extensive two-dimensional network of hydrogen bonds between the two compounds, reminiscent of the guanine-cytosine base pairs found in DNA . Melamine cyanurate is widely recognized for its flame-retardant properties and is commonly used in various industrial applications .

Méthodes De Préparation

Melamine cyanurate can be synthesized by mixing equimolar quantities of melamine and cyanuric acid in water. The mixture is then subjected to evaporation, resulting in the formation of the crystalline complex . This method is simple and cost-effective, making it suitable for industrial production . Another method involves the in situ polymerization of polyamide 6 with silica-modified this compound, which is environmentally friendly and does not require large amounts of water .

Analyse Des Réactions Chimiques

Melamine cyanurate undergoes various chemical reactions, including hydrogen bonding and complex formation. It forms stable complexes with cyanuric acid through hydrogen bonding, which can be detected using surface-enhanced Raman spectroscopy . The compound is also involved in colorimetric reactions with silver nanoparticles, where melamine-modified silver nanoparticles bind to cyanuric acid, resulting in a color change . These reactions are typically carried out under mild conditions and result in the formation of stable complexes .

Applications De Recherche Scientifique

Flame Retardancy

Overview

Melamine cyanurate is widely used as a flame retardant in various polymer systems due to its thermal stability and effectiveness in reducing flammability. It is particularly effective in nitrogen-based polymers such as polyamides and thermoplastics.

Thermal Stability

Research indicates that this compound exhibits better thermal stability than pure melamine, withstanding temperatures up to 377°C. This property allows for its application in high-temperature polymer processing without degradation .

Case Study: Polymer Composites

A study demonstrated that incorporating this compound into epoxy resins significantly improved their fire safety characteristics. The addition of MC led to a reduction in smoke production and the formation of char during combustion, enhancing the overall fire resistance of the composite materials .

Photoelectrochemical Applications

Overview

Recent advancements have explored the use of this compound microrods in photoelectrochemical (PEC) water-splitting applications. The incorporation of SnO₂ quantum dots onto MC microrods has shown promising results in enhancing PEC performance.

Research Findings

A study reported that this compound microrods decorated with SnO₂ quantum dots exhibited superior crystalline properties and enhanced stability, leading to improved efficiency in PEC water-splitting processes. This application highlights the potential of MC in renewable energy technologies .

Analytical Chemistry

Overview

this compound has been utilized in analytical chemistry for detecting trace levels of melamine and its derivatives. Its ability to form complexes with other compounds makes it valuable for analytical techniques.

Application: Surface-Enhanced Raman Scattering (SERS)

A recent study employed Au nanogap substrates for SERS measurements to quantitatively analyze melamine and cyanuric acid at trace levels in food products. The method demonstrated high sensitivity and specificity, showcasing the utility of MC in food safety testing .

Health Implications and Toxicology

Overview

While this compound has beneficial applications, it is essential to consider its health implications, particularly regarding toxicity when ingested.

Case Study: Pet Food Recall

The infamous pet food recall incident highlighted the toxic effects of melamine and cyanuric acid when combined. Research indicated that this combination could lead to acute renal failure in animals due to crystal formation in renal tubules. The study emphasized the need for stringent monitoring of this compound levels in food products .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Flame Retardancy | Used as a flame retardant in polymers | Improved thermal stability; reduced flammability |

| Photoelectrochemical | Enhances water-splitting efficiency when combined with SnO₂ quantum dots | Increased PEC performance |

| Analytical Chemistry | Utilized for detecting trace levels of contaminants via SERS | High sensitivity and specificity |

| Health Implications | Associated with toxicity issues when ingested, particularly in pet food recalls | Highlights need for regulatory oversight |

Mécanisme D'action

The flame-retardant properties of melamine cyanurate are attributed to its ability to form a stable char layer on the surface of materials, preventing the spread of flames . The compound undergoes thermal decomposition, releasing non-flammable gases such as nitrogen and carbon dioxide, which dilute flammable gases and reduce the availability of oxygen for combustion . The extensive hydrogen bonding network in this compound also contributes to its thermal stability and flame-retardant properties .

Comparaison Avec Des Composés Similaires

Melamine cyanurate is often compared with other flame retardants such as aluminum hypophosphite and ammonium polyphosphate . While aluminum hypophosphite and ammonium polyphosphate are effective flame retardants, this compound offers unique advantages such as higher thermal stability and the ability to form stable hydrogen-bonded networks . Similar compounds include melamine, cyanuric acid, and melamine isocyanurate, each of which has distinct properties and applications .

Activité Biologique

Melamine cyanurate (MCA) is a compound formed from the reaction of melamine and cyanuric acid, primarily recognized for its application as a flame retardant. However, its biological activity has garnered attention due to its potential toxicological effects on both humans and animals. This article explores the biological activity of this compound, highlighting its effects on various biological systems, mechanisms of action, and implications for health.

This compound is characterized by its low solubility and the formation of insoluble particles when mixed with certain solvents. Its chemical structure consists of melamine units linked through cyanurate moieties, which contribute to its flame-retardant properties. The compound exhibits a complex interaction with biological systems, leading to various physiological responses.

1. Nephrotoxicity

One of the most significant concerns regarding this compound is its nephrotoxic potential. Research indicates that exposure to MCA can lead to kidney damage in both animal models and humans. A study involving F344 rats demonstrated that combined exposure to melamine and cyanuric acid resulted in acute kidney injury characterized by tubular necrosis and crystal formation in renal tissues .

2. Behavioral Changes

Recent studies have reported behavioral alterations in mice exposed to this compound. For instance, exposure resulted in increased locomotor activity and anxiety-like behaviors . Another study noted that adult mice exhibited decreased motor activity and impaired skeletal muscle morphology after MCA exposure, suggesting potential disruptions in energy metabolism .

3. Endocrine Disruption

This compound has been shown to interfere with endocrine functions, particularly affecting thyroid hormone levels. This disruption can lead to metabolic disorders and altered thermogenic gene expression in skeletal muscle tissues . The implications of such endocrine disruption are significant, as they may contribute to broader metabolic dysregulation.

Case Study 1: Nephrotoxicity in Pets

In a notable case involving food contamination, this compound was implicated in the deaths of numerous pets due to kidney failure linked to contaminated pet food products. Pathological evaluations revealed that affected animals exhibited severe renal damage characterized by crystal formation in the kidneys, leading to acute renal failure .

Case Study 2: Behavioral Studies in Mice

A series of experiments conducted on adolescent mice demonstrated that exposure to this compound led to emotional disturbances and behavioral disorders. The study found that MCA exposure enhanced locomotor activity but also induced anxiety-like behaviors, suggesting a complex interaction between this compound and neurochemical pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Formation of Insoluble Complexes : When ingested or absorbed, this compound can form insoluble complexes within biological systems, particularly affecting the kidneys.

- Oxidative Stress : Exposure to MCA has been associated with increased oxidative stress markers, contributing to cellular damage and dysfunction.

- Disruption of Metabolic Pathways : The compound's interference with thyroid hormone regulation can lead to altered metabolic rates and energy expenditure.

Research Findings Summary

Propriétés

IUPAC Name |

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76067-50-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068043 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16133-31-6, 37640-57-6 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does melamine cyanurate exert its toxic effects in biological systems?

A1: [] this compound, when ingested, can lead to the formation of crystals in the nephrons of the kidneys. These crystals can cause physical damage to the kidneys, leading to renal dysfunction and, in severe cases, death. This mechanism of toxicity has been observed in animal models, particularly in cats and dogs. [, ]. Furthermore, studies on human renal proximal tubular cells show that this compound crystals can disrupt tight junction integrity, induce oxidative DNA damage, and stimulate the production of inflammatory cytokines like IL-5, IL-6, IL-8, and MCP-1. []

Q2: Can altering urinary pH mitigate the toxicity of this compound?

A2: [] Research suggests that acidifying urine might help to reduce the renal toxicity caused by this compound. A study found that administering ammonium chloride to rats exposed to melamine and cyanuric acid led to a lower urinary pH, a decrease in this compound crystal formation in the kidneys, and a reduced incidence of renal lesions [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex formed from melamine (C3H6N6) and cyanuric acid (C3H3N3O3) in a 1:1 molar ratio. Its molecular formula is C6H9N9O3, and its molecular weight is 255.19 g/mol.

Q4: How is this compound typically characterized using spectroscopic techniques?

A4: [] Several spectroscopic techniques are employed to characterize this compound. Fourier-transform infrared spectroscopy (FTIR) is often used to identify the functional groups present in the compound [, ]. X-ray diffraction (XRD) is utilized to analyze the crystal structure of this compound [, , ]. Terahertz spectroscopy has also been employed to study the organizational properties of this compound synthesized from specific precursors [].

Q5: What are the applications of this compound as a flame retardant?

A5: [] this compound is frequently added as a flame retardant to various materials, including nylon [, , , ], polylactic acid [], polyphenylene ether blends [], silicone rubber [], styrene-butadiene rubber [], epoxy resins [, ], polyamide 6 [, , ], and phenolic foam [].

Q6: How does the presence of this compound impact the flammability of nylon?

A6: [] Adding this compound to nylon significantly enhances its flame retardancy. Studies have demonstrated that incorporating this compound into nylon 66 composites can lead to a V-0 rating in the UL-94 flammability test, indicating a high level of flame resistance []. The mechanism is attributed to the release of noncombustible gases by this compound upon heating, creating a barrier between the material and the flame, thus preventing fire spread [].

Q7: Does this compound affect the mechanical properties of materials it is added to?

A7: [] The impact of this compound on mechanical properties can vary depending on the specific material and the amount added. For instance, in nylon 6 composites, the incorporation of modified this compound led to improvements in tensile strength and flexural strength []. Conversely, in polyamide 6, adding this compound can sometimes negatively impact elongation properties, though it can enhance the tensile modulus [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.